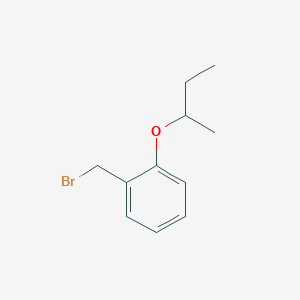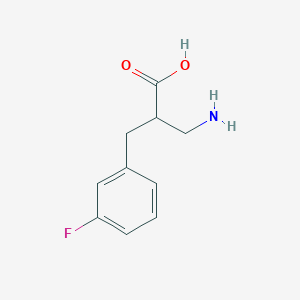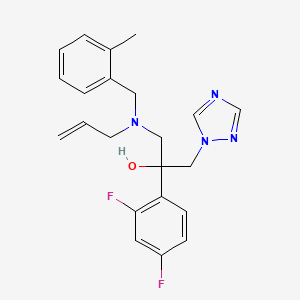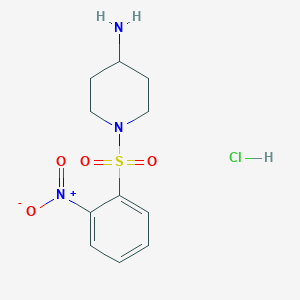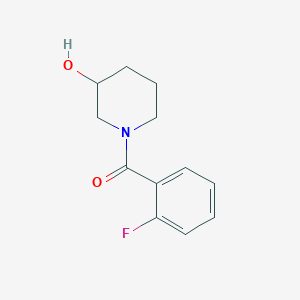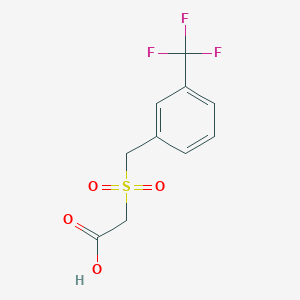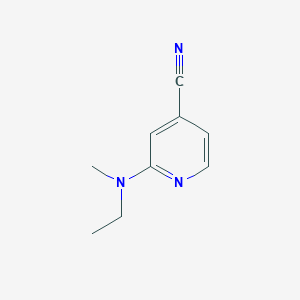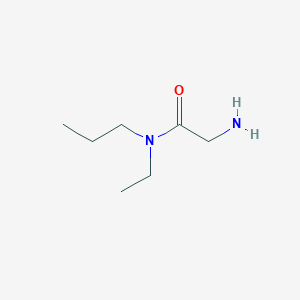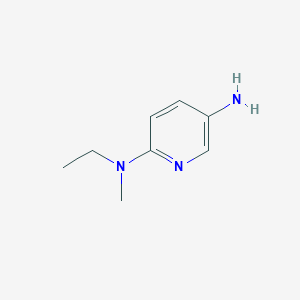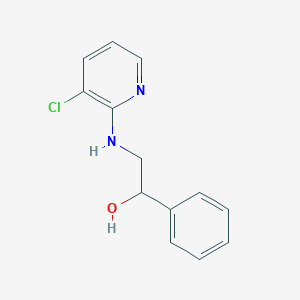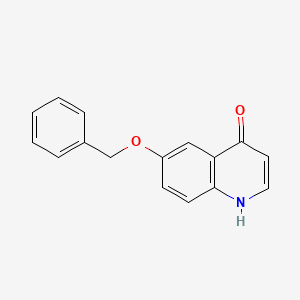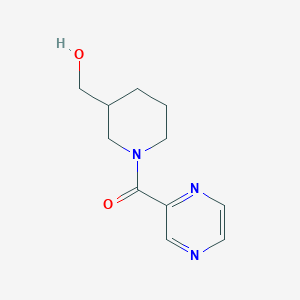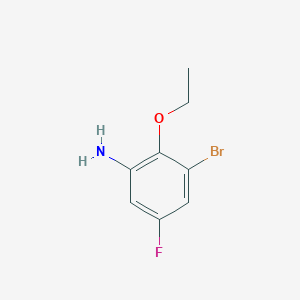
3-Bromo-2-ethoxy-5-fluoroaniline
Übersicht
Beschreibung
3-Bromo-2-ethoxy-5-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO. It is a substituted aniline derivative, characterized by the presence of bromine, ethoxy, and fluorine groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-ethoxy-5-fluoroaniline is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and materials.
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 3-Bromo-2-ethoxy-5-fluoroaniline can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes.
Safety and Hazards
3-Bromo-2-ethoxy-5-fluoroaniline is considered hazardous. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn while handling this chemical .
Relevant Papers The relevant papers retrieved do not provide specific information on this compound .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-ethoxy-5-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules can lead to changes in their structure and function, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition . This binding can result in conformational changes in the biomolecules, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities. The temporal effects of this compound are also influenced by its interaction with cellular components, which can affect its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as modulating enzyme activity or gene expression . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or causing cellular damage. Studies have shown that there are threshold effects for this compound, where its effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with these enzymes can affect metabolic flux and the levels of metabolites in cells. Additionally, it can influence the activity of cofactors involved in metabolic pathways, thereby modulating their function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function. For example, its interaction with transporters can affect its uptake and distribution within cells, thereby modulating its biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can influence its interactions with biomolecules and its biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluoroaniline typically involves the following steps:
Ethoxylation: The addition of an ethoxy group (-OCH2CH3) to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring. These steps can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethoxy-5-fluoroaniline can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Anilines: Products with different substituents replacing bromine or fluorine.
Coupled Products: Biaryl compounds formed through coupling reactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-fluoroaniline: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxy-5-fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-2-ethoxyaniline: Lacks the fluorine atom, which influences its chemical properties.
Uniqueness: 3-Bromo-2-ethoxy-5-fluoroaniline is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-bromo-2-ethoxy-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDPHPSOKVCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655727 | |
| Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096354-40-3 | |
| Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


